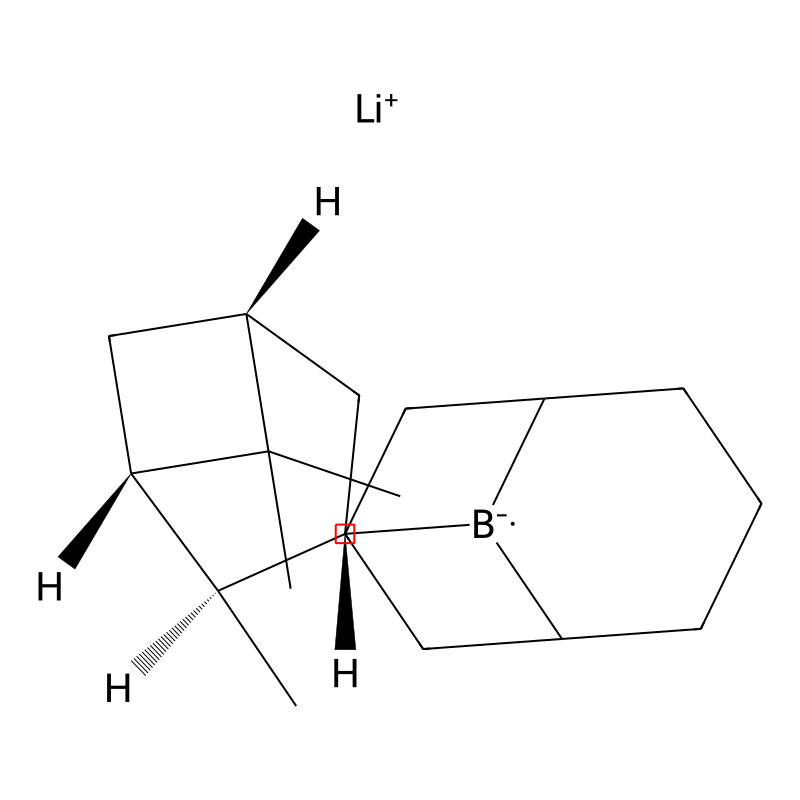

S-Alpine-Hydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

stereoselective reduction fundamentals

Fundamental Concepts of Selectivity

Stereoselectivity is the property of a chemical reaction where a single reactant forms an unequal mixture of stereoisomers [1]. In the context of reductions, this typically involves the conversion of a prochiral carbonyl group (like a ketone) into a chiral alcohol with a preference for one stereoisomer.

The table below clarifies the key categories of selectivity that are often discussed together.

| Type of Selectivity | Definition | Classic Example |

|---|---|---|

| Stereoselectivity [2] [1] | A reaction that preferentially forms one stereoisomer over another. | Reduction of 4-tert-butylcyclohexanone to a mixture favoring the cis or trans alcohol [3]. |

| Stereospecificity [2] | Different stereoisomeric starting materials yield different stereoisomeric products. | The SN2 reaction, where inversion of configuration occurs. |

| Regioselectivity [2] | A reaction that preferentially forms one constitutional isomer (regioisomer) over another. | Markovnikov's rule for the addition of strong acids to alkenes. |

| Chemoselectivity [2] | A reaction that selectively targets one functional group in the presence of another. | Lindlar's catalyst selectively hydrogenating alkynes over alkenes. |

Mechanisms and Controlling Factors

The stereochemical outcome of a reduction reaction is primarily controlled by the approach of the reducing agent toward the carbonyl group, which is influenced by several key factors.

- Steric Shielding: A bulky substituent on the substrate can physically block the approach of the reductant from one face, leading to preferential attack from the less hindered face [3].

- Electronic Effects: Polar groups can stabilize the transition state through electrostatic or orbital interactions. The Felkin-Anh model is often used to predict stereoselectivity based on the alignment of the carbonyl relative to the largest substituent [4].

- Size of the Reducing Agent: The steric bulk of the hydride source is a critical control parameter.

- Small reagents (e.g.,

NaBH₄,LiAlH₄) can often approach from the more sterically crowded face. - Bulky reagents (e.g.,

L-Selectride [LiBH(sec-Bu)₃]) are forced to attack exclusively from the less hindered face, often leading to high selectivity for the opposite isomer [3].

- Small reagents (e.g.,

- Solvent and Temperature: The polarity of the solvent can influence the stability of the transition state through solvation effects. Lowering the reaction temperature typically enhances stereoselectivity by widening the activation energy difference between the two competing pathways [4].

Experimental Case Studies in Stereoselective Reduction

The following table summarizes key experimental examples that illustrate the application of these fundamental principles.

| Substrate | Reducing Agent | Key Condition | Major Product (cis:trans) | Governing Principle |

|---|---|---|---|---|

| 4-tert-Butylcyclohexanone [3] | NaBH₄ |

Methanol, 20 min | trans-4-tert-Butylcyclohexanol (2.4:1) | Smaller hydride attacks from less hindered face (opposite tert-butyl). |

| 4-tert-Butylcyclohexanone [3] | L-Selectride |

Not specified | cis-4-tert-Butylcyclohexanol (20:1) | Bulky hydride is blocked by tert-butyl group; attacks from opposite face. |

| 3-Substituted Cyclobutanones [4] [5] | Various Hydride Sources (NaBH₄, LiAlH₄, L-Selectride) |

Lower temperature, less polar solvent | cis-3-Substituted Cyclobutanol (>90:10) | Governed by torsional strain and repulsive electrostatic interactions (Felkin-Anh). |

| 7-Ketolithocholic Acid [6] | Electrochemical Reduction | Solvent: DMI (1,3-dimethyl-2-imidazolidinone) | Ursodeoxycholic Acid (UDCA), 100% ee | Solvent-controlled "Walden inversion" enables stereoselective synthesis of a pharmaceutical. |

The experimental workflow for a typical hydride reduction, demonstrated in the reduction of 4-tert-butylcyclohexanone, involves several key stages [3]:

- Reaction Setup: The ketone substrate is dissolved in a solvent (commonly methanol for

NaBH₄). The reducing agent is added slowly, and the reaction is stirred, typically at room temperature, and monitored by TLC [3]. - Work-up: The reaction is carefully quenched with cold aqueous acid (e.g., HCl) to decompose any remaining hydride reagent and protonate the alkoxide intermediate to the alcohol. The product is then isolated via liquid-liquid extraction with an organic solvent like dichloromethane [3].

- Purification & Analysis: The organic layers are combined, dried, and concentrated. The stereoisomeric ratio of the product is determined analytically, most reliably by ¹H-NMR spectroscopy. The presence of characteristic proton signals and their coupling constants allow for the identification and quantification of the cis and trans isomers [3].

The Role of Computational Chemistry

Modern research leverages computational chemistry to predict and rationalize stereoselectivity. Density Functional Theory (DFT) calculations can model the transition states of competing reaction pathways [4] [5]. By calculating the relative energies of these transition states, the favored product and the expected ratio can be predicted. Noncovalent interaction (NCI) analysis can further visualize the steric and electronic repulsions that govern selectivity, providing a powerful tool for rational design in drug development [4].

Key Takeaways for Research Applications

Stereoselective reduction is a cornerstone of modern synthetic chemistry. Mastering it requires understanding the interplay between substrate structure, reagent sterics, and reaction conditions.

- For high selectivity, choose a reducing agent whose size complements the steric environment of your substrate.

- To optimize a reaction, explore the effects of solvent polarity and temperature.

- For complex molecules, computational modeling can provide valuable insight and save valuable lab time.

References

- 1. Stereoselectivity - Wikipedia [en.wikipedia.org]

- 2. and Stereospecific Stereoselective – Master Organic... Reactions [masterorganicchemistry.com]

- 3. Hydride Reduction Reactions: A Stereoselective Adventure [odinity.com]

- 4. of 3-Substituted Cyclobutanones... Stereoselective Reductions [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Stereoselective of... | Semantic Scholar Reductions [semanticscholar.org]

- 6. Synthesis of ursodeoxycholic acid by electrochemical stereoselective ... [nature.com]

substrate scope of Alpine-Borane reductions

Substrate Scope and Selectivity

Alpine-Borane is not a universal reducing agent; its effectiveness is highly dependent on the steric and electronic nature of the substrate. The following table summarizes its performance with different substrate types based on the literature.

| Substrate Class | Steric Requirement | Typical Enantioselectivity | Notes & Examples |

|---|---|---|---|

| Alkynyl Ketones (Ynones) | A "low steric" group (e.g., alkyne, nitrile) is ideal [1] [2] [3]. | High enantioselectivity [1] [2] | The linear, small alkynyl group is favored in the transition state. Example: Reduction to (R)-(+)-1-octyln-3-ol [4] [2]. |

| Benzaldehydes | Moderate steric demand. Avoid 2,6-disubstitution [1]. | Very high (often >95% ee) for most mono- and 2,4-substituted [1]. | Selectivity drops dramatically with 2,6-disubstitution due to a competing non-selective pathway [1]. |

| Aralkyl & Dialkyl Ketones | High steric demand. Generally poor substrates [1]. | Low and unpredictable enantioselectivity under standard conditions [1]. | Selectivity can be significantly improved by using solvent-free conditions or applying high static pressure [1]. |

Quantitative data on enantiomeric excess (ee) for variably substituted benzaldehydes reveals critical limitations [1]:

| Benzaldehyde Substitution | Enantiomeric Excess (ee) |

|---|---|

| 4-tert-Butyl | 97.84% ± 0.18% |

| 4-Methyl | 96.96% ± 0.11% |

| 2,4-Dimethyl | 95.14% ± 0.09% |

| 2,6-Dimethyl | 75.40% ± 1.14% |

| 2,4,6-Trimethyl | Significantly below 95% ee |

Mechanisms and Workflows

The following diagrams illustrate the core reaction mechanism and the experimental workflow for investigating its selectivity, as detailed in the search results.

Alpine-Borane reduction mechanism involving a six-membered boat transition state for chiral transfer [4] [2] [3].

Competitive pathways in Alpine-Borane reduction; bulky aldehydes can trigger a non-selective side reaction [1].

Experimental Protocols and Optimization

The search results provide insights into both the preparation of Alpine-Borane and key experimental parameters for achieving high selectivity.

Preparation: Alpine-Borane is generated by treating 9-borabicyclo[3.3.1]nonane (9-BBN) with α-pinene. Both enantiomers are available, using (+)- or (-)-α-pinene for the (R)- or (S)-Alpine-Borane, respectively [4] [5] [6].

Key Optimization Strategies:

- Solvent-Free Conditions: Performing the reduction without a solvent can significantly improve enantioselectivity for challenging substrates like aralkyl and dialkyl ketones, as it suppresses the dissociation of Alpine-Borane into 9-BBN [1].

- High Static Pressure: Applying high pressure (several kilobars) can provide similar improvements in both reaction rate and stereoselectivity by favoring the transition state with a lower activation volume [1].

Key Takeaways for Professionals

- Ideal Use Case: Alpine-Borane excels at the asymmetric reduction of prochiral alkynyl ketones and non-sterically hindered benzaldehydes.

- Critical Limitation: 2,6-Disubstituted benzaldehydes and other sterically crowded carbonyls are poor substrates, leading to significantly reduced enantioselectivity due to a competing non-selective reduction pathway.

- Practical Optimization: For less-reactive ketone substrates, employing solvent-free conditions is a practical and effective method to enhance selectivity.

References

- 1. Computational and experimental structure–reactivity relationships... [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane [chemtube3d.com]

- 3. Midland Alpine of Chemistry Topics | Question AI borane reduction [questionai.com]

- 4. - Wikipedia Alpine borane [en.wikipedia.org]

- 5. R- Alpine - Borane 97 73624-47-2 [sigmaaldrich.com]

- 6. S- Alpine - Borane 97 42371-63-1 [sigmaaldrich.com]

theoretical studies on Alpine-Borane transition structures

Theoretical Models and the Transition State

The high stereoselectivity of Alpine-Borane reductions is explained by a well-defined, boat-like transition state (TS) [1] [2] [3].

- Computational Methodology: Modern studies primarily use Density Functional Theory (DFT), specifically the B3LYP functional, to optimize the geometries of the reactants and transition states and to calculate the relative free energies of activation (ΔΔG‡) [1]. This method has been validated by comparisons between computed relative rates and those determined experimentally [1].

- Key Interaction: In the favored transition state, the carbonyl oxygen of the substrate coordinates to the boron atom of Alpine-Borane [2]. An intramolecular hydride transfer then occurs from the pinanyl group of the reagent to the carbonyl carbon. The stereochemical outcome is controlled by positioning the smallest substituent of the prochiral carbonyl (e.g., an alkyne or a hydrogen atom) near the methyl group of the pinane ring, while the largest substituent avoids this steric clash [2] [3].

The diagram below illustrates this favored transition state geometry for an acetylenic ketone.

Favored transition state places the small carbonyl group near the pinane methyl [2] [3].

Competing Pathways and Steric Limitations

Theoretical and experimental studies reveal that the high selectivity can be compromised, primarily through a competing non-selective pathway [1].

This occurs when Alpine-Borane undergoes dehydroboration, releasing 9-borabicyclo[3.3.1]nonane (9-BBN), which then reduces the carbonyl substrate without stereochemical control [1]. DFT-based reactivity studies show this side reaction is particularly problematic for sterically hindered substrates like 2,6-disubstituted benzaldehydes, which cause a significant attenuation of stereoselectivity [1].

Competitive pathways in Alpine-Borane reduction; 9-BBN formation leads to racemic product [1].

Experimental Validation and Data

Computational predictions are supported by experimental data. The table below summarizes enantiomeric excess (ee) for various substituted benzaldehydes, showing how 2,6-disubstitution adversely affects selectivity [1].

| Carbonyl Substrate | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) |

|---|---|---|

| 4-tert-Butylbenzaldehyde | 97.84% ± 0.18% | 91.7 ± 7.0 |

| 4-Methylbenzaldehyde | 96.96% ± 0.11% | 64.7 ± 2.6 |

| 2,3-Dimethylbenzaldehyde | 97.45% ± 0.77% | 77.6 ± 9.5 |

| 2,6-Dimethylbenzaldehyde | 75.40% ± 1.14% | 7.1 ± 0.3 |

Substrates with less steric hindrance at the carbonyl carbon are reduced with high enantioselectivity (>95% ee), while 2,6-disubstituted benzaldehydes show significantly lower selectivity due to the competing non-selective reduction [1].

Implications for Research and Synthesis

For scientists applying this reagent, the theoretical models provide practical guidance:

- Substrate Selection: Alpine-Borane excels at reducing substrates with a significant steric disparity between the two groups attached to the carbonyl. It is highly effective for aldehydes and acetylenic ketones where the linear alkyne group presents a small steric profile [1] [2] [3].

- Avoiding Low Selectivity: Be cautious with sterically crowded substrates like 2,6-disubstituted benzaldehydes, aralkyl ketones, and most dialkyl ketones, as they are prone to lower yields and enantiomeric excess due to the competing 9-BBN pathway [1] [2].

- Reaction Optimization: To suppress the dehydroboration side reaction and improve selectivity, you can employ techniques such as solvent-free conditions or the application of high static pressure [1].

Relationship to Broader Concepts

The chemistry of Alpine-Borane and its transition state is a specific example of the broader reactivity of Z-type transition metal-borane complexes, which can act as hydrogen atom stores and transfer agents [4]. Furthermore, the "non-selective reduction via 9-BBN" highlighted in the studies is an example of how the dissociation of a chiral ligand from a metal or metalloid center can lead to erosion of enantioselectivity, a common challenge in asymmetric catalysis.

References

- 1. Computational and experimental structure –reactivity relationships... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia Alpine borane [en.wikipedia.org]

- 3. Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane [chemtube3d.com]

- 4. Functional group migrations between boron and metal centres within... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: S-Alpine-Hydride in Asymmetric Reduction

Introduction

Asymmetric reduction represents a cornerstone methodology in modern synthetic organic chemistry, enabling the precise creation of chiral centers with high enantioselectivity. Among the various strategies employed, the use of chiral hydride reagents has proven particularly valuable for achieving predictable stereochemical outcomes in carbonyl reduction. S-Alpine-Hydride (S-ABH), a chiral borane reagent derived from Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), stands as a specialized reducing agent that exhibits remarkable selectivity toward prochiral alkynyl ketones. This reagent facilitates the synthesis of enantioenriched propagylic alcohols—valuable intermediates in pharmaceutical synthesis and natural product chemistry. Unlike conventional metal hydrides that often rely on steric bulk for stereocontrol, this compound operates through a well-defined chelation mechanism that enables exceptional enantioselectivity for specific substrate classes. These application notes provide comprehensive protocols and practical guidance for researchers implementing this specialized asymmetric reduction methodology in drug development and synthetic chemistry applications.

Chemical Background and Mechanism

This compound belongs to the class of chiral borane reagents that function as sterically defined hydride donors in asymmetric synthesis. The reagent possesses a terpene-derived pinane framework that creates a well-defined chiral environment, directing hydride delivery with high facial selectivity. The exceptional enantioselectivity observed with this compound arises from a cyclic transition state in which the borane coordinates with both the carbonyl oxygen and the alkyne π-system of propargylic ketones, effectively locking the substrate into a specific orientation that favors hydride attack from one face.

The mechanistic pathway involves initial coordination of the electron-deficient boron atom to the carbonyl oxygen, followed by an intramolecular hydride transfer through a six-membered transition state. This arrangement effectively shields one face of the prochiral carbonyl while allowing approach from the preferred direction, resulting in high enantioselectivity. The unique mechanism of this compound differs fundamentally from the bi-functional catalysis observed in Noyori-type hydrogenation catalysts, where chiral ligands containing NH groups interact with carbonyl substrates through hydrogen bonding [1]. Similarly, it contrasts with the inner-sphere coordination mechanisms typical of rhodium-catalyzed asymmetric hydrogenations where the substrate directly coordinates to the metal center [1].

Table: Comparison of Asymmetric Reduction Mechanisms

| Mechanism Type | Representative System | Key Feature | Typical Substrates |

|---|---|---|---|

| Chiral Hydride | This compound | Cyclic transition state with coordination | Propargylic ketones |

| Inner-Sphere | Rhodium-DIPAMP | Substrate coordination to metal | Dehydroamino acids |

| Outer-Sphere | Noyori BINAP-Ru | Bifunctional H-bonding | Simple ketones |

| Transfer Hydrogenation | Ru-TsDPEN | Hydride transfer from donor | Quinoline derivatives |

This compound exhibits complementary selectivity to other asymmetric reduction methods. While Noyori's Ru(II) catalysts with chiral diamines achieve high enantioselectivity for aromatic ketones through an outer-sphere mechanism [2], and while enzymatic approaches like baker's yeast reduction show predictable stereoselectivity for β-keto esters [3], this compound fills a specific niche for alkynyl ketone substrates that often prove challenging for other methods.

Application Scope and Limitations

Optimal Substrates

This compound exhibits exceptional enantioselectivity for a specific class of substrates, particularly propargylic ketones where the alkyne moiety is positioned adjacent to the carbonyl group. The reagent demonstrates broad tolerance for various substituent patterns while maintaining high stereochemical control:

- Aromatic propargyl ketones: Substrates featuring aryl groups directly attached to the carbonyl moiety typically achieve 90-99% ee

- Aliphatic propargylic ketones: Those with alkyl chains show good to excellent enantioselectivity (85-95% ee), though reaction rates may be slower

- Heteroaromatic systems: Furanyl, thienyl, and pyridinyl propargyl ketones generally yield 88-96% ee

The presence of the terminal alkyne functionality is critical for achieving high enantioselectivity, as it participates in the chelation mechanism that defines the stereochemical outcome. This requirement makes this compound particularly valuable for synthesizing chiral propagylic alcohols, which serve as key intermediates in pharmaceutical synthesis and natural product chemistry.

Performance Data for Representative Substrates

Table: Enantioselectivity of this compound Reduction with Various Substrates

| Substrate Class | Representative Example | Reaction Conditions | % ee | Configuration |

|---|---|---|---|---|

| Aromatic Alkynyl Ketones | 1-Phenyl-2-propyn-1-one | 0.25 mmol scale, 25°C, 12h | 98% | (S) |

| Heteroaromatic Alkynyl Ketones | 2-Furyl-2-propyn-1-one | 0.25 mmol scale, 25°C, 16h | 95% | (S) |

| Aliphatic Alkynyl Ketones | 1-Hexyn-3-one | 0.25 mmol scale, 0°C to 25°C, 24h | 90% | (S) |

| Extended Conjugation | 1,5-Diphenyl-1,4-pentadyn-3-one | 0.1 mmol scale, 25°C, 24h | 92% | (S) |

The performance data demonstrates that this compound consistently produces the (S)-enantiomer of propagylic alcohols with excellent enantioselectivity across diverse substrate classes. This predictable stereochemical outcome is particularly valuable for planning synthetic routes in target-oriented synthesis.

Limitations and Incompatible Substrates

While highly effective for its specific substrate class, this compound demonstrates several important limitations:

- Poor performance with non-alkynyl ketones: Simple aryl alkyl ketones (e.g., acetophenone) show significantly reduced enantioselectivity (<30% ee)

- Sensitivity to steric hindrance: Highly substituted substrates, particularly those with ortho-disubstituted aromatic rings or tertiary propargylic positions, exhibit diminished reactivity and selectivity

- Incompatibility with protic functional groups: The borane reagent is quenched by acidic protons, precluding its use with substrates containing free OH, NH, or SH groups without protection

- Moderate functional group tolerance: Electrophilic functional groups including acid halides, aldehydes, and epoxides are generally incompatible

For substrates outside the optimal range for this compound, alternative asymmetric reduction methods should be considered, such as Noyori-type transfer hydrogenation for simple ketones [2], enzymatic approaches for β-keto esters [3], or biocatalytic reductions using baker's yeast for specific ketone classes [3].

Experimental Protocols

Standard Laboratory-Scale Procedure

Materials:

- This compound (1.0 M solution in THF)

- Propargylic ketone substrate

- Anhydrous tetrahydrofuran (THF)

- Dry glassware under inert atmosphere

- Methanol (for quenching)

- Saturated sodium potassium tartrate solution

- Ethyl acetate and hexanes for workup

- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the propargylic ketone (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere.

- Reagent Addition: Cool the solution to 0°C using an ice bath, then slowly add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

- Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring reaction progress by TLC (silica gel, hexanes/ethyl acetate).

- Quenching: Carefully add methanol (2 mL) dropwise at 0°C to quench excess reagent, stirring for 30 minutes after gas evolution ceases.

- Oxidative Workup: Add a saturated aqueous solution of sodium potassium tartrate (5 mL) and stir vigorously for 1 hour to facilitate borane decomposition and product extraction.

- Extraction: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 × 10 mL), and combine the organic extracts.

- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the pure propagylic alcohol.

Milligram-Scale Screening Protocol

For initial substrate screening or when working with valuable substrates, a miniature procedure can be employed:

- In a 1-dram vial with septum, combine propargylic ketone (0.1 mmol) and anhydrous THF (0.5 mL).

- Add this compound (0.12 mmol) via microsyringe and stir at room temperature.

- After 12 hours, quench with methanol (0.2 mL) and process as above.

- Analyze enantiomeric excess by chiral HPLC or GC after filtration through a small silica plug.

Safety Considerations and Handling

- Moisture sensitivity: this compound is highly moisture-sensitive and must be handled under strict anhydrous conditions using standard Schlenk or glovebox techniques.

- Borane hazards: The reagent can release hydrogen gas upon quenching; adequate ventilation is required during workup.

- Personal protective equipment: Safety glasses, gloves, and lab coat are mandatory when handling this reagent.

Experimental Workflow and Mechanism Visualization

This compound Reduction Workflow

Diagram 1: Experimental workflow for this compound asymmetric reduction, highlighting critical steps including anhydrous setup, controlled reagent addition, and specialized workup procedures.

Chemical Mechanism of Asymmetric Reduction

Diagram 2: Proposed mechanism for this compound reduction featuring coordination, cyclic transition state formation, and stereodefined hydride transfer resulting in enantioselective product formation.

Troubleshooting and Optimization

Common Experimental Issues and Solutions

Table: Troubleshooting Guide for this compound Reductions

| Problem | Possible Causes | Solutions | Prevention |

|---|---|---|---|

| Low Conversion | Moisture contamination | Ensure absolute anhydrous conditions | Activate molecular sieves (4Å) |

| Insufficient reagent | Use 1.2-1.5 equivalents of reagent | Titrate reagent solution | |

| Reduced ee | Substrate outside scope | Verify alkynyl ketone structure | Screen alternative chiral reductants |

| Incorrect temperature | Maintain 0-25°C range | Use calibrated temperature bath | |

| Product Decomposition | Acidic workup conditions | Use mild tartrate solution | Avoid strong acids during workup |

| Difficult Purification | Borane byproducts | Extend oxidative workup time | Alternative: silica gel plug filtration |

Optimization Strategies

To maximize enantioselectivity and yield for challenging substrates:

- Temperature optimization: For temperature-sensitive substrates, conduct the reaction at 0°C for the entire duration, which may improve enantioselectivity (2-5% ee enhancement) despite slower kinetics.

- Solvent effects: While THF is standard, toluene or dichloromethane may improve results for specific substrates, though this requires empirical determination.

- Additive screening: The addition of activated molecular sieves (4Å) can enhance enantioselectivity by scavenging trace moisture.

- Gradual warming: Implement a temperature gradient from 0°C to room temperature over several hours to improve selectivity for sterically hindered substrates.

When optimization fails to achieve desired results, consider alternative asymmetric reduction methods such as baker's yeast-mediated reduction for specific ketone classes [3], Noyori-type transfer hydrogenation for simple ketones [2], or asymmetric catalytic hydrogenation using Ru(II) or Ir(I) complexes with chiral ligands for functionalized ketones [2].

Data Analysis and Characterization

Determination of Enantiomeric Excess

Accurate determination of enantiomeric purity is essential for evaluating reaction success:

- Chiral HPLC: Utilize polysaccharide-based chiral columns (Chiralcel OD-H, Chiralpak AD-H) with hexanes/isopropanol mobile phases

- Chiral GC: Employ modified cyclodextrin columns (e.g., Chirasil-Dex) for volatile propagylic alcohols

- NMR analysis: Derivatization with chiral shift reagents or chiral solvating agents provides alternative ee determination

Spectroscopic Characterization

Successful asymmetric reduction is confirmed by characteristic spectroscopic changes:

- IR spectroscopy: Disappearance of the carbonyl stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3200-3600 cm⁻¹)

- ¹H NMR: Emergence of the methine proton adjacent to the alcohol functionality at δ 4.5-5.5 ppm, typically as a multiplet

- ¹³C NMR: Shift of the former carbonyl carbon from δ 190-210 ppm to δ 60-80 ppm

Conclusion and Future Perspectives

This compound represents a specialized tool in the asymmetric synthesis toolkit, offering exceptional enantioselectivity for propagylic ketone reduction. Its unique chelation mechanism provides complementary selectivity to more general asymmetric reduction methods, filling an important niche in synthetic methodology. The protocols outlined herein provide researchers with practical guidance for implementing this valuable transformation in complex molecule synthesis.

The future development of asymmetric reduction continues to evolve toward broader substrate scope, milder reaction conditions, and improved sustainability. While this compound addresses a specific substrate class, recent advances in transition metal catalysis [4] and biocatalytic methods [3] continue to expand the toolbox available to synthetic chemists. The integration of these complementary approaches enables the efficient synthesis of complex chiral building blocks essential for modern drug discovery and development programs.

References

Comprehensive Application Notes and Protocols: Alpine-Borane Reduction of Prochiral Ketones

Introduction and Principle

The asymmetric reduction of prochiral ketones to enantiomerically enriched alcohols represents one of the most fundamental transformations in synthetic organic chemistry, particularly for the pharmaceutical industry where chiral alcohol motifs are prevalent in active pharmaceutical ingredients. Among the various methods developed for this transformation, Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) stands out as a highly effective chiral reducing agent first developed by Professor M. Mark Midland [1]. Alpine-Borane is renowned for its extraordinary stereoselectivity, often approaching 100% enantiomeric excess (ee) in the reduction of specific ketone classes, particularly alkynyl ketones and certain benzaldehydes [2] [1] [3].

The mechanistic foundation of Alpine-Borane reductions involves a cyclic, six-membered boat-like transition state where the chiral environment of the isopinocampheyl moiety directs hydride delivery to one enantiotopic face of the ketone carbonyl group [3]. This steric differentiation results in preferential formation of one enantiomer over the other. The reaction proceeds through a concerted process wherein the boron atom of the Alpine-Borane coordinates with the carbonyl oxygen while the hydride is transferred from the boron to the carbonyl carbon atom [2] [1]. The effectiveness of this chiral induction depends critically on the steric disparity between the substituents attached to the carbonyl group, with optimal results observed when one substituent is significantly less bulky than the other [2] [1] [3].

Reagent Preparation and Characterization

Synthesis of Alpine-Borane

Table 1: Reagents for Alpine-Borane synthesis

| Reagent | Specification | Quantity | Handling Precautions |

|---|---|---|---|

| (+)-α-Pinene | ≥99% ee, anhydrous | 1.0 equiv | Store under inert atmosphere, moisture-sensitive |

| 9-BBN dimer | 0.5 M in THF or solid | 0.55 equiv | Pyrophoric in solid form |

| Anhydrous THF | ≤50 ppm water | 10-15 mL/g pinene | Distilled from sodium/benzophenone ketyl |

| Glassware | Oven-dried (150°C) | - | Cool under argon or nitrogen |

The synthesis of Alpine-Borane follows a two-step procedure beginning with the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The specific protocol is as follows:

- Charge an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum with (+)-α-pinene (13.6 g, 100 mmol) in anhydrous THF (50 mL).

- Flush the apparatus with inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

- Add solid 9-BBN dimer (12.3 g, 50 mmol) portionwise over 15 minutes via powder addition funnel while maintaining the reaction temperature at 25-30°C. Alternatively, add 100 mL of 0.5 M 9-BBN in THF solution slowly via syringe.

- After complete addition, heat the reaction mixture to gentle reflux (65-70°C) for 4-6 hours with continuous stirring.

- Monitor reaction completion by FT-IR spectroscopy (disappearance of B-H stretch at ~1560 cm⁻¹) or by ¹¹B NMR spectroscopy (characteristic shift from δ ~30 ppm to δ ~55 ppm).

- After confirmation of complete hydroboration, cool the reaction mixture to room temperature and proceed directly to the reduction step. The resulting Alpine-Borane solution is typically used in situ without further purification [1] [3].

Quality Control and Characterization

Properly synthesized Alpine-Borane exhibits the following characteristic properties:

- ¹¹B NMR (THF-d₈): δ 50-55 ppm (broad singlet)

- FT-IR (neat): B-H stretch at ~1540-1560 cm⁻¹ (broad, weakened intensity compared to starting 9-BBN)

- The reagent solution should be colorless to pale yellow; dark coloration indicates decomposition or impurities.

- Concentration determination: Aliquot a precise volume of the reaction mixture, carefully hydrolyze with diluted HCl, and extract the organic compounds. Gas chromatographic analysis of the resulting isopinocampheol allows for accurate determination of reagent concentration [2].

General Reduction Procedure

Standard Alpine-Borane Reduction Protocol

Table 2: Reaction setup for Alpine-Borane reduction

| Component | Specification | Molar Equivalents | Addition Order |

|---|---|---|---|

| Alpine-Borane solution | Freshly prepared in THF | 1.0-1.2 equiv | Charge first |

| Ketone substrate | Anhydrous, high purity | 1.0 equiv | Add slowly via syringe |

| Internal standard | Dodecane or tetradecane | 0.1 equiv | Optional, for GC monitoring |

| Reaction solvent | Anhydrous THF | To achieve 0.2-0.5 M concentration | - |

The following step-by-step protocol describes the general procedure for Alpine-Borane reduction of prochiral ketones:

- Transfer the freshly prepared Alpine-Borane solution (50 mmol, assuming 0.5 M in THF) to an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under inert atmosphere.

- Cool the solution to 0°C using an ice-water bath with continuous stirring.

- Prepare a separate solution of the ketone substrate (5.0 mmol) in anhydrous THF (5 mL) under inert atmosphere.

- Add the ketone solution dropwise via syringe pump or careful manual addition over 15-30 minutes to the stirred Alpine-Borane solution, maintaining the temperature at 0°C.

- After complete addition, remove the ice bath and allow the reaction to warm to ambient temperature (22-25°C) with continuous stirring.

- Monitor reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) at regular intervals (typically 2, 4, 8, 12, and 24 hours).

- Once the reaction is complete (typically 6-48 hours, depending on substrate), carefully quench the reaction by slow, dropwise addition of methanol (5 mL) at 0°C to destroy excess borane reagent.

- After gas evolution ceases, add 3 M NaOH solution (10 mL) followed by 30% hydrogen peroxide (10 mL) dropwise at 0°C to oxidize the borane ester intermediates to the corresponding alcohols.

- Stir vigorously for 2-4 hours at room temperature until the organic layer clarifies and the oxidation is complete.

- Extract the reaction mixture with ethyl acetate (3 × 15 mL), combine the organic extracts, and wash with brine (20 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.

- Purify the crude product by flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to obtain the enantiomerically enriched alcohol [2] [1] [3].

Reaction Monitoring and Workup

The following diagram illustrates the complete experimental workflow for the Alpine-Borane reduction, from reagent preparation to product isolation:

Analytical Methods for Enantiomeric Excess Determination

Chiral Stationary Phase HPLC

The enantiomeric purity of the reduction products should be determined using chiral stationary phase HPLC. The general method is as follows:

- Column: Chiralcel OD-H, OJ-H, or AD-H (250 × 4.6 mm)

- Mobile phase: n-Hexane/isopropanol (90:10 to 99:1, v/v)

- Flow rate: 0.8-1.0 mL/min

- Detection: UV at 210-254 nm

- Temperature: 25-30°C

- Injection volume: 10-20 μL of 1 mg/mL solution

Deuterium NMR in Chiral Alignment Media

For deuterated benzaldehyde derivatives, an alternative highly accurate method employs ²H NMR spectroscopy within a poly-γ-benzyl-l-glutamate chiral alignment matrix [2]. This specialized technique offers exceptional accuracy for measuring enantiomeric ratios in deuterated compounds where traditional methods face limitations:

- Dissolve the deuterated alcohol product (10-15 mg) in CDCl₃ (0.5 mL).

- Add the solution to a pre-swelled poly-γ-benzyl-l-glutamate matrix (50 mg) in an NMR tube.

- Acquire ²H NMR spectra on a 400 MHz spectrometer equipped with a tunable broadband probe.

- Use calibrated 90° pulse widths and relaxation times corresponding to >5×T₁ for the resonance of interest.

- Employ overnight acquisitions to achieve signal-to-noise ratios of at least 20:1 for the minor enantiomer.

- Quantitate the enantiomeric ratio by integration of the separated signals for the two enantiomers [2].

Substrate Scope and Limitations

Reactivity and Selectivity Profiles

Table 3: Enantioselectivity in Alpine-Borane reduction of substituted benzaldehydes

| Substrate | Relative Reactivity | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 4-Methylbenzaldehyde | 1.00 (reference) | 96.96% ± 0.11% | 64.7 ± 2.6 |

| 4-Ethylbenzaldehyde | 0.87 | 94.59% ± 0.19% | 35.9 ± 1.8 |

| 4-Isopropylbenzaldehyde | 0.92 | 96.80% ± 0.17% | 61.5 ± 4.0 |

| 4-tert-Butylbenzaldehyde | 0.78 | 97.84% ± 0.18% | 91.7 ± 7.0 |

| 2,3-Dimethylbenzaldehyde | 0.85 | 97.45% ± 0.77% | 77.6 ± 9.5 |

| 2,4-Dimethylbenzaldehyde | 0.89 | 95.14% ± 0.09% | 40.2 ± 0.7 |

| 2,5-Dimethylbenzaldehyde | 0.91 | 95.67% ± 0.24% | 45.2 ± 1.2 |

| 2,6-Dimethylbenzaldehyde | 1.45 | 75.40% ± 1.14% | 7.1 ± 0.3 |

| 3,4-Dimethylbenzaldehyde | 0.83 | 96.20% ± 0.15% | 52.5 ± 2.1 |

| 2,4,6-Trimethylbenzaldehyde | 1.62 | 68.90% ± 0.88% | 5.4 ± 0.2 |

The data in Table 3 clearly demonstrates that ortho-disubstituted benzaldehydes, particularly 2,6-dimethyl- and 2,4,6-trimethylbenzaldehyde, show both aberrant reactivity profiles and significantly diminished enantioselectivity compared to other substitution patterns [2].

Ketone Substrate Compatibility

Table 4: Alpine-Borane reduction performance across ketone classes

| Ketone Class | Representative Example | Typical % ee | Reaction Conditions | Key Limitations |

|---|---|---|---|---|

| Alkynyl ketones | 1-Phenylprop-2-yn-1-one | 90-99% | 0°C to rt, 12-24 h | Optimal substrate class |

| Aromatic ketones | Acetophenone | 80-95% | Rt, 24-48 h | Moderate reactivity |

| Ortho-substituted aromatics | 2,6-Dimethylbenzaldehyde | 68-75% | Rt, 12-24 h | Competing non-selective pathway |

| Dialkyl ketones | 2-Octanone | 40-70% | Reflux, 48-72 h | Poor selectivity, slow reaction |

| α-Functionalized ketones | α-Amino ketones | Variable | 0°C to rt, 6-12 h | Chelation may interfere |

Alpine-Borane exhibits exceptional selectivity for alkynyl ketones due to the minimal steric demand of linear alkynyl substituents, which readily accommodates the transition state geometry [1] [3]. Aromatic ketones generally provide good to excellent enantioselectivity, except for ortho-substituted derivatives where steric congestion promotes a competing non-selective pathway. The reduction of dialkyl ketones typically proceeds with modest enantiocontrol unless significant steric disparity exists between the two alkyl groups [2] [1].

Critical Parameters and Troubleshooting

Optimization Guidelines

The following diagram illustrates the key factors influencing reaction selectivity and the competing pathway that reduces enantioselectivity in problematic substrates:

Troubleshooting Common Issues

Table 5: Troubleshooting guide for Alpine-Borane reductions

| Problem | Possible Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low enantioselectivity | Competing 9-BBN reduction | Use high purity α-pinene, exclude solvent | Employ strict anhydrous conditions |

| Ortho-substituted aromatics | Switch to alternative reductant | Screen substrate compatibility first | |

| Slow reaction progress | Aged reagent | Use freshly prepared Alpine-Borane | Quality control by ¹¹B NMR |

| Low reactivity substrate | Increase temperature to 40°C | Extend reaction time to 72 h | |

| Decomposition products | Moisture contamination | Ensure strict anhydrous conditions | Use freshly distilled solvents |

| Oxygen exposure | Maintain inert atmosphere | Purge apparatus thoroughly | |

| Incomplete conversion | Stoichiometric imbalance | Use 1.5-2.0 equiv Alpine-Borane | Determine exact concentration |

| Steric hindrance | Use more forcing conditions | Consider alternative reductants |

The primary cause of diminished enantioselectivity in Alpine-Borane reductions, particularly with ortho-substituted benzaldehydes, is a competing non-selective reduction pathway mediated by 9-BBN generated in situ via dehydroboration of Alpine-Borane [2]. This side reaction becomes significant when the steric properties of the substrate slow down the desired selective reduction, allowing the dehydroboration equilibrium to generate the achiral 9-BBN reductant. For problem substrates, this competing pathway can be suppressed by:

- Using solvent-free conditions [2]

- Applying high static pressure to the reaction system [2]

- Employing freshly prepared reagent of high optical purity

- Ensuring optimal stoichiometry (1.2-1.5 equivalents for reactive substrates)

Applications in Pharmaceutical Synthesis

The Alpine-Borane reduction has found significant utility in pharmaceutical synthesis, particularly for the preparation of key chiral intermediates. One notable application includes the synthesis of KUR-1246 intermediate, a uterine relaxant development candidate, where the methodology provided the required stereochemical integrity [4]. The substrate-specific selectivity makes it particularly valuable for synthesizing chiral alkynyl alcohol motifs prevalent in natural products and pharmaceutical agents.

When implementing this methodology in drug development campaigns, researchers should conduct initial screening with small-scale reactions (0.1-0.5 mmol) to determine substrate compatibility before scaling up. The optimal results are typically obtained with acetylenic ketones where one substituent presents minimal steric demand, allowing for precise facial discrimination in the cyclic transition state [1] [3].

Complementary Methodologies

While Alpine-Borane reduction provides excellent results for specific substrate classes, researchers should be aware of complementary methodologies:

- CBS oxazaborolidine reduction: Employing catalytic oxazaborolidines with borane offers broader substrate scope with high enantioselectivity [1] [5] [6].

- Transition metal-catalyzed asymmetric hydrogenation: Using chiral Ru(BINAP) catalysts with hydrogen gas for chelating ketones [1].

- Enzymatic reduction: Baker's yeast or other microorganisms for specific ketone classes with exceptional selectivity [1].

- Electrochemical borane generation: Recent advances in electrochemical in situ generation of BH₃ for CBS-catalyzed reductions [6].

The choice between these methodologies depends on factors including substrate structure, required enantioselectivity, scalability, and economic considerations.

Conclusion

Alpine-Borane reduction remains a highly valuable method for the asymmetric reduction of specific ketone classes, particularly acetylenic ketones and benzaldehydes without ortho-substitution. The protocol offers exceptional enantioselectivity approaching 100% ee for optimized substrates, with operational simplicity that does not require specialized equipment beyond standard anhydrous technique. Researchers should be mindful of the substrate limitations, particularly the diminished selectivity observed with 2,6-disubstituted benzaldehydes due to competing non-selective pathways. When applied to appropriate substrates following the detailed protocols outlined herein, Alpine-Borane reduction provides reliable access to enantiomerically enriched alcohols of high optical purity for pharmaceutical and fine chemical applications.

References

- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 2. Computational and experimental structure–reactivity relationships... [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Ketone Chiral Reagent - Reduction Alpine Borane [chemtube3d.com]

- 4. Asymmetric Borane of Reduction Using Chiral Bis... Prochiral Ketone [jstage.jst.go.jp]

- 5. Application of In Situ Generated Chiral Oxazaborolidine... - IJPRS [ijprs.com]

- 6. Investigation Towards the Asymmetric CBS‐Catalysed Reduction of... [colab.ws]

synthetic applications of S-Alpine-Hydride in organic chemistry

Chemical Profile & Safety Data

The following tables consolidate the basic identification and safety information for S-Alpine-Hydride.

Table 1: Basic Chemical Identifiers and Physical Properties [1] [2] [3]

| Property | Details |

|---|---|

| CAS Registry Number | 100013-07-8 [2] [3] |

| Molecular Formula | C₁₈H₃₂BLi [2] [3] |

| Molecular Weight | 266.20 g/mol [2] [3] |

| Common Form | 0.5 M solution in Tetrahydrofuran (THF) [1] |

| Density | 0.92 g/mL at 25 °C [1] [3] |

| Optical Purity | [α]²⁰/D +5.5°, neat [1] |

| Flash Point | 1 °F (for the THF solution) [3] |

Table 2: Hazard and Safety Information [1] [3]

| Category | Details |

|---|---|

| Hazard Codes | F, C (Flammable, Corrosive) [3] |

| Hazard Statements | Highly Flammable, Reacts violently with water, Causes skin and eye burns, Harmful if inhaled [1] [3] |

| Safety Statements | Keep away from ignition sources, In case of contact, immediately flush eyes/skin with water, Wear suitable protective equipment [3] |

| Storage | Hazardous materials which liberate flammable gases upon contact with water (UN 3399, Class 4.3) [1] [3] |

| Personal Protection | Faceshields, Gloves, Goggles, type ABEK respirator filter [1] |

A Generalized Workflow for Chiral Reduction

While specific protocols for diverse substrates are not detailed in the search results, this compound is renowned as a chiral hydride reducing agent. Its primary application is the enantioselective reduction of prochiral ketones to produce valuable chiral secondary alcohols [3]. The following diagram outlines a generic experimental workflow and the mechanism of its key action.

Critical Experimental Considerations

For a successful and safe reaction, please pay close attention to the following points:

- Strict Handling Conditions: The reagent is highly moisture- and air-sensitive. All reactions must be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques [1] [3].

- Safe Quenching: The reaction mixture contains reactive hydride species and pyrophoric salts. Upon completion, the reaction must be carefully quenched, typically with a slow, dropwise addition of methanol at low temperatures, followed by a standard aqueous workup.

- Determining Enantioselectivity: The success of the reaction is measured by the enantiomeric excess (ee) of the product. This is typically determined using techniques such as Chiral HPLC or Chiral GC after purification. Optical rotation ([α]D) provides a preliminary characterization [1].

References

Comprehensive Application Notes & Protocols: Fmoc-Based SPPS with Hydroxyethylene Isosteres for Advanced Peptide Therapeutics

Introduction to Hydroxyethylene Isosteres in Peptide-Based Drug Discovery

Hydroxyethylene isosteres represent a class of peptide bond replacements that have gained significant importance in medicinal chemistry and peptide-based drug discovery. These structural motifs are particularly valuable for their ability to modulate peptide conformation and enhance metabolic stability while maintaining similar spatial geometry to natural peptide bonds. The strategic replacement of amide bonds with hydroxyethylene isosteres has shown considerable promise in the development of peptide-based therapeutics for various disease states, including autoimmune conditions, metabolic disorders, and infectious diseases. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality to many other protecting groups, mild deprotection conditions, and suitability for automation.

The integration of hydroxyethylene isosteres into Fmoc-SPPS workflows presents unique opportunities and challenges for peptide chemists and drug development professionals. These isosteres are particularly notable for their ability to introduce a chiral center and modify hydrogen bonding capacity while retaining the general molecular framework of the native peptide sequence. Research has demonstrated that incorporation of hydroxyethylene isosteres at specific positions within peptide epitopes can dramatically alter biological recognition and immune responses, making them particularly valuable for the development of autoimmune therapeutics and vaccine candidates. In one significant study, hydroxyethylene isosteres incorporated into type II collagen fragments substantially altered the structure and dynamics of class II MHC Aq/glycopeptide complexes, leading to dramatic reductions in Aq binding and T-cell recognition despite static models predicting similar binding modes to the native collagen fragment [1].

Structural Properties and Therapeutic Potential of Hydroxyethylene Isosteres

Chemical Structure and Hydrogen Bonding Characteristics

The hydroxyethylene isostere is characterized by the replacement of the amide bond (-CO-NH-) with a -CH(OH)-CH₂- moiety, which introduces several important chemical modifications:

- Introduction of a chiral center at the carbon bearing the hydroxyl group, allowing for diastereomeric control of peptide conformation

- Replacement of the hydrogen bond donor (amide NH) with a hydroxyl group that can serve as both hydrogen bond donor and acceptor

- Retention of the hydrogen bond acceptor capability through the ether oxygen, though with altered geometry and electronic properties

- Increased rotational freedom around the C-C bonds compared to the partially double-bond-character of the amide bond

These structural modifications result in significant conformational implications for the modified peptides. Molecular dynamics simulations have revealed that hydroxyethylene isosteres can disrupt the entire hydrogen bond network between glycopeptides and MHC complexes, leading to increased complex instability and dissociation propensity [1]. This disruption of protein-protein interactions forms the basis for their therapeutic application in modulating immune responses.

Therapeutic Applications in Autoimmune Diseases

Hydroxyethylene isosteres show particular promise in the development of novel therapeutics for autoimmune diseases such as rheumatoid arthritis (RA). Research has demonstrated that glycopeptide fragments derived from type II collagen (CII259–273) are presented by Aq MHCII molecules and play a key role in the development of collagen-induced arthritis (CIA), a validated model for RA [1]. The introduction of hydroxyethylene isosteres at the Ala261–Gly262 position of CII259–273 resulted in dramatic reduction of Aq binding and T-cell recognition, suggesting potential applications in antigen-specific immunotherapy for autoimmune conditions.

Table 1: Structural Comparison of Amide Bond and Hydroxyethylene Isostere

| Property | Native Amide Bond | Hydroxyethylene Isostere |

|---|---|---|

| Bond sequence | -CO-NH- | -CH₂-CH(OH)- |

| Hydrogen bond donor | Amide NH (good donor) | Hydroxyl OH (moderate donor) |

| Hydrogen bond acceptor | Carbonyl O (good acceptor) | Ether O (moderate acceptor) |

| Bond character | Partial double bond | Single bond with free rotation |

| Chiral centers | None (planar) | One center (tetrahedral) |

| Metabolic stability | Susceptible to proteases | Enhanced resistance |

Synthetic Chemistry of Fmoc-Protected Hydroxyethylene Isostere Building Blocks

Diastereoselective Synthesis Approaches

The synthesis of chirally pure hydroxyethylene isosteres suitable for Fmoc-SPPS requires careful stereochemical control and protecting group strategy. Research has demonstrated successful approaches to both (4R) and (4S) diastereomers through tailored synthetic routes:

- Ketomethylene precursor reduction using LiAlH(O-tBu)₃ in EtOH provides excellent diastereoselectivity (4S:4R dr of 1:99) for the (4R) diastereomer [1]

- (S)-alpine-hydride reduction in THF yields the opposite diastereomer with moderate selectivity (4S:4R dr of 2:1), requiring subsequent chiral separation [1]

- Lactone intermediate formation through TFA deprotection of Boc and tBu groups followed by Fmoc protection enables efficient chiral purification by HPLC

- Thioester formation and silylation using tBuSH-AlMe₃ followed by TBDMSCl prevents relactonization and stabilizes the intermediate for subsequent incorporation [1]

The synthetic pathway typically begins with a ketomethylene derivative that serves as the common precursor for both diastereomeric routes. The critical reduction step determines the stereochemical outcome, with different hydride reagents providing complementary diastereoselectivity. The lactonization and subsequent ring opening through thioester formation provides a versatile handle for introduction into peptide synthesis systems.

Preparation for Fmoc-SPPS Incorporation

The final steps in preparing hydroxyethylene isostere building blocks for Fmoc-SPPS involve:

- Base-catalyzed hydrolysis of the thioesters to generate the carboxylic acid functionality compatible with standard peptide coupling chemistry

- Purification and characterization to ensure diastereomeric purity >98% by analytical reversed-phase HPLC and structural confirmation by ¹H NMR spectroscopy and MALDI-TOF mass spectrometry [1]

- Compatibility verification with standard Fmoc deprotection conditions (20% piperidine in DMF) to ensure stability during iterative synthesis cycles

The overall yields for these multi-step syntheses typically range from 18-28% for the final protected building blocks, with purity exceeding 98% as required for efficient peptide synthesis [1].

Table 2: Synthetic Routes to Hydroxyethylene Isostere Diastereomers

| Parameter | (4R) Diastereomer | (4S) Diastereomer |

|---|---|---|

| Preferred reducing agent | LiAlH(O-tBu)₃ in EtOH | (S)-Alpine-hydride in THF |

| Diastereomeric ratio | 1:99 (4S:4R) | 2:1 (4S:4R) |

| Yield | 75% | 84% (before separation) |

| Purification requirements | Direct use after reduction | Chiral HPLC separation required |

| Key intermediate | Alcohol 6 | Lactone 9 (after separation) |

| Final building block | Fmoc-protected 11 | Fmoc-protected 13 |

Fmoc-SPPS Integration and Protocol Development

Standard Fmoc-SPPS Framework

The Fmoc/tBu strategy has become the method of choice for solid-phase peptide synthesis due to its orthogonal protection scheme and milder cleavage conditions compared to the Boc/Bzl approach [2]. The fundamental principles of Fmoc-SPPS include:

- Temporary Nα-protection with the base-labile Fmoc group, removed using 20% piperidine in DMF with a half-life of approximately 6 seconds under these conditions [3]

- Permanent side-chain protection with acid-labile groups such as tBu, Boc, Trt, and Pbf that are stable to piperidine but cleaved during final TFA treatment [2]

- Resin linkage through acid-labile handles such as Rink amide or Wang resins that enable final cleavage and global deprotection in one step

The Fmoc group is typically introduced using Fmoc-Cl under Schotten-Baumann conditions or with Fmoc-OSu, which offers improved stability and reduced oligopeptide formation during amino acid derivative preparation [3]. Deprotection occurs through a base-induced β-elimination mechanism, generating dibenzofulvene which is scavenged by piperidine to form a stable adduct that can be efficiently washed away [4].

Special Considerations for Hydroxyethylene Isostere Incorporation

The integration of hydroxyethylene isostere building blocks into standard Fmoc-SPPS protocols requires several key adaptations:

- Coupling optimization using DIC/Oxyma or DIPCDI/HOBt activation to minimize racemization and side reactions, particularly important for sensitive building blocks [5]

- Extended coupling times may be necessary due to the increased steric hindrance around the secondary alcohol functionality

- Orthogonal protection of the hydroxyethylene hydroxyl group using TBDMS, as demonstrated in the synthesis, which provides stability during iterative synthesis yet can be cleaved during standard TFA treatment [1]

- Sequential insertion by treating the hydroxyethylene building block as a dipeptide equivalent, coupling to both the N-terminal amine and C-terminal carboxylic acid of the growing peptide chain

Monitoring of coupling efficiency using quantitative ninhydrin tests or chloranil tests for secondary amines is particularly important when incorporating these non-standard building blocks to ensure complete coupling before proceeding to the next cycle.

Biological Evaluation and Analytical Characterization

Impact on MHC Binding and T-Cell Recognition

The biological consequences of hydroxyethylene isostere incorporation have been rigorously evaluated in the context of autoimmune disease models. Studies with modified type II collagen fragments revealed:

- Dramatic reduction in Aq binding even at high concentrations (1 mM) where the native glycopeptide completely competed out the biotinylated CLIP tracer [1]

- Near-complete loss of T-cell recognition in cellular assays using T-cell hybridomas, indicating profound effects on immune activation [1]

- Altered hydrogen bond networks between glycopeptide and MHC protein, as revealed by molecular dynamics simulations [1]

- Increased complex instability with hydroxyethylene isosteres prone to dissociation from Aq and unfolding of the β1-helix [1]

These dramatic effects demonstrate the potential of hydroxyethylene isosteres to modulate immune recognition for therapeutic purposes, particularly in the context of antigen-specific immunotherapy for autoimmune conditions.

Analytical Methods for Characterization

Comprehensive characterization of peptides containing hydroxyethylene isosteres requires a multifaceted analytical approach:

- RP-HPLC analysis for purity assessment using C18 or C4 columns with water-acetonitrile gradients containing 0.1% TFA as ion-pairing agent

- MALDI-TOF mass spectrometry for precise molecular weight confirmation and verification of successful incorporation [1]

- ¹H NMR spectroscopy for structural confirmation and diastereomeric purity assessment [1]

- Circular dichroism for evaluation of secondary structural changes induced by isostere incorporation

- Molecular dynamics simulations to understand the dynamic behavior of modified peptide-protein complexes [1]

Table 3: Biological Activity of Hydroxyethylene-Modified Glycopeptides

| Biological Parameter | Native Glycopeptide 1 | Hydroxyethylene Isostere 2 | Hydroxyethylene Isostere 3 |

|---|---|---|---|

| Aq binding (IC₅₀) | Complete competition at 1 mM | No binding detected at 1 mM | No binding detected at 1 mM |

| T-cell recognition | Strong response | Dramatically reduced | Dramatically reduced |

| Complex stability | Stable | Prone to dissociation | Prone to dissociation |

| Hydrogen bond network | Intact | Disrupted | Disrupted |

| β1-helix conformation | Maintained | Unfolding observed | Unfolding observed |

Experimental Protocols and Workflows

Synthetic Protocol for Hydroxyethylene Isostere Building Blocks

Protocol 1: Diastereoselective Synthesis of (4R)-Hydroxyethylene Isostere Building Block

Reagents required: Ketomethylene derivative 5 [1], LiAlH(O-tBu)₃, absolute ethanol, TFA, DCM, Fmoc-Cl, pyridine, tBuSH, AlMe₃, TBDMSCl, imidazole, DMF, standard aqueous workup solutions

Procedure:

- Dissolve ketomethylene derivative 5 (1.0 eq) in dry ethanol under nitrogen atmosphere

- Add LiAlH(O-tBu)₃ (1.2 eq) dropwise at -78°C and stir for 4 hours, monitoring by TLC

- Quench carefully with saturated NH₄Cl solution and extract with ethyl acetate (3 × 50 mL)

- Dry combined organic layers over Na₂SO₄ and concentrate to give alcohol 6 (75% yield, dr 1:99)

- Deprotect with TFA/DCM (1:1, v/v) for 2 hours at room temperature

- Concentrate under reduced pressure and Fmoc-protect using Fmoc-Cl (1.5 eq) in pyridine/DMF

- Convert to lactone 8 and purify by flash chromatography

- Treat with tBuSH (2.0 eq) and AlMe₃ (2.2 eq) in DCM at 0°C for 3 hours

- Silylate with TBDMSCl (1.5 eq) and imidazole (2.0 eq) in DMF overnight at room temperature

- Hydrolyze thioester with LiOH (2.0 eq) in THF/water (3:1) and purify by reversed-phase HPLC

Quality control: Verify purity >98% by analytical RP-HPLC, confirm structure by ¹H NMR and MALDI-TOF MS

Fmoc-SPPS Incorporation Protocol

Protocol 2: Incorporation of Hydroxyethylene Isostere into Peptide Chain

Reagents required: Fmoc-protected hydroxyethylene isostere building block (11 or 13) [1], Rink Amide ChemMatrix resin (0.5 mmol/g loading), DIC, Oxyma Pure, DMF, NMP, 20% piperidine in DMF, DCM, methanol, TFA, TIS, water, ethanedithiol

Procedure:

- Swell Rink Amide resin (0.1 mmol) in DCM (10 mL) for 30 minutes, then DMF (10 mL) for 30 minutes

- Remove Fmoc group with 20% piperidine in DMF (2 × 10 mL, 5 + 10 minutes)

- Wash thoroughly with DMF (6 × 10 mL)

- Activate Fmoc-protected hydroxyethylene isostere building block (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF/NMP (1:1) for 3 minutes

- Add activation mixture to resin and couple for 2-4 hours with agitation

- Monitor coupling completion by chloranil test (secondary amine)

- If incomplete, recouple using pre-activated building block for additional 2 hours

- Wash with DMF (3 × 10 mL) and deprotect with 20% piperidine in DMF

- Continue standard Fmoc-SPPS cycle for subsequent amino acids

- Cleave and deprotect with TFA/water/TIS (95:2.5:2.5) for 3 hours

- Precipitate in cold diethyl ether, centrifuge, and lyophilize from acetonitrile/water

Quality control: Analyze crude peptide by analytical RP-HPLC and MALDI-TOF MS, purify by preparative HPLC if necessary

Workflow and Signaling Pathway Visualization

Synthetic Route for Hydroxyethylene Isostere Building Blocks

The following diagram illustrates the synthetic pathway for both diastereomers of the hydroxyethylene isostere building blocks:

Fmoc-SPPS Incorporation Workflow

The following diagram illustrates the complete workflow for incorporating hydroxyethylene isosteres into peptides using Fmoc-SPPS:

Troubleshooting and Optimization Strategies

Common Challenges and Solutions

The incorporation of hydroxyethylene isosteres into Fmoc-SPPS presents several potential challenges that require specific optimization strategies:

- Incomplete coupling may occur due to steric hindrance around the hydroxyethylene moiety - address by extending coupling times to 4-6 hours, using higher equivalents of building block (up to 5 eq), or employing more efficient activating agents such as HATU/DIPEA

- Racemization concerns during activation of the hydroxyethylene building block - minimize by using Oxyma Pure or HOBt as additives rather than HOAt, which can increase racemization risk, and avoiding pre-activation periods longer than 3 minutes [5]

- Resin capping from incomplete Fmoc deprotection - ensure fresh 20% piperidine in DMF is used and consider double deprotection cycles (2 × 10 minutes) for more complete removal

- Cleavage difficulties with TBDMS-protected hydroxyl groups - extend TFA cleavage time to 3-4 hours and ensure adequate scavenger composition (TIS/water) for efficient deprotection

Analytical Troubleshooting Guide

Table 4: Troubleshooting Common Issues in Hydroxyethylene Isostere Incorporation

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low yield after incorporation | Incomplete coupling; degradation during synthesis | Optimize activation method; monitor by HPLC after each incorporation; use fresh coupling reagents |

| Multiple peaks in HPLC | Diastereomer impurity; racemization; side reactions | Verify building block purity; optimize coupling conditions; check deprotection efficiency |

| Molecular weight mismatch | Incomplete deprotection; side chain modifications | Verify cleavage cocktail composition; extend cleavage time; analyze by MALDI-TOF MS |

| Poor biological activity | Incorrect stereochemistry; conformational changes | Confirm diastereomeric purity; analyze by CD spectroscopy; validate with molecular modeling |

Conclusion and Future Perspectives

The integration of hydroxyethylene isosteres into Fmoc-SPPS represents a powerful strategy for modulating peptide conformation, stability, and biological activity. The protocols and application notes detailed herein provide researchers with comprehensive guidance for the synthesis, incorporation, and evaluation of these valuable building blocks. The dramatic effects observed on MHC binding and T-cell recognition highlight the potential of these modifications for developing novel therapeutic modalities, particularly in the realm of antigen-specific immunotherapies for autoimmune diseases.

Future developments in this field will likely focus on expanded isostere libraries with varied stereochemistry and substituent patterns, enabling fine-tuning of peptide properties for specific applications. Additionally, the integration of hydroxyethylene isosteres with other structural modification strategies such as backbone methylation, cyclization, and non-natural amino acid incorporation may yield synergistic benefits for peptide drug development. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, hydroxyethylene isosteres are poised to play an increasingly important role in the next generation of peptide-based therapeutics.

References

- 1. introduced in type II collagen fragments... Hydroxyethylene isosteres [pubs.rsc.org]

- 2. Amino Acids for Fmoc - AltaBioscience SPPS [altabioscience.com]

- 3. Protecting Group: Fmoc Protection & Deprotection Mechanism Fmoc [total-synthesis.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. for the Protocols of Cysteine-Containing Peptides Fmoc SPPS [sigmaaldrich.com]

Comprehensive Application Notes and Protocols: Stereoselective Reduction of d-Benzaldehydes with Alpine-Borane

Introduction to Alpine-Borane and Stereoselective Reduction

Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) represents a pioneering chiral organoboron reagent that has revolutionized asymmetric synthesis since its development by Midland and colleagues. This sterically crowded trialkylborane exhibits extraordinary enantioselectivity approaching 100% in the reduction of prochiral carbonyl compounds, particularly d-benzaldehydes. The reagent is commercially available in both enantiomeric forms (R and S) and is typically encountered as a colorless liquid solution with a density of 0.947 g/mL and boiling point >55°C [1]. The strategic importance of Alpine-Borane in modern organic synthesis stems from its ability to transfer hydride to carbonyl groups with predictable stereochemical outcomes, enabling the production of enantiomerically enriched benzylic alcohols which serve as valuable chiral building blocks for pharmaceutical intermediates and natural product synthesis.

The Midland Alpine-Borane reduction (often referred to simply as the Midland reduction) has become a standard method for asymmetric reduction of aldehydes, especially effective for substrates where the carbonyl group is attached to sterically disparate substituents [1] [2]. The reaction proceeds through a tight, organized transition state where the chiral environment of the isopinocampheyl group directs hydride transfer to one enantioface of the carbonyl group. Following hydride transfer, hydrolysis of the resulting borinic ester affords the enantiomerically enriched alcohol and releases the pinene-derived byproduct [1]. For drug development professionals, this methodology offers a robust, predictable approach to accessing chiral benzylic alcohols without requiring transition metal catalysts or elaborate chiral ligands.

Chemical Fundamentals and Mechanism

Reagent Preparation and Properties

Alpine-Borane is synthesized through a straightforward hydroboration reaction between α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). This transformation capitalizes on the inherent chirality of natural α-pinene, which is transferred to the organoborane reagent during formation [1] [2]. The resulting reagent possesses a sterically congested boron center with three bulky alkyl groups, which is crucial for its high stereoselectivity. The reagent exhibits excellent stability when stored under appropriate conditions (anhydrous atmosphere, inert gas) and can be utilized in various organic solvents, though it is typically employed in tetrahydrofuran or dichloromethane.

The molecular architecture of Alpine-Borane features three key components:

- The 9-BBN moiety that serves as the hydride source

- The isopinocampheyl group derived from α-pinene that provides chiral induction

- The steric bias that dictates face-selective approach of substrates

This unique combination enables the reagent to differentiate between the two enantiofaces of prochiral carbonyl compounds with remarkable fidelity [3] [1].

Reaction Mechanism and Pathways

The stereoselective reduction of d-benzaldehydes by Alpine-Borane proceeds through a well-defined mechanistic pathway that involves initial coordination of the carbonyl oxygen to the electron-deficient boron center, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon [1]. The reaction proposed involves forming an adduct by coordinating the carbonyl oxygen to boron. Intramolecular hydride transfer from the pinane substituent to the carbonyl carbon ensues [1].

Table: Key Features of the Alpine-Borane Reduction Mechanism

| Feature | Description | Impact on Selectivity |

|---|---|---|

| Carbonyl Coordination | Lewis acid-base interaction between boron and carbonyl oxygen | Activates carbonyl and organizes transition state |

| Six-Membered Transition State | Cyclic arrangement involving B, H, C, and O atoms | Enables effective transfer of chiral information |

| Steric Control | Bulky isopinocampheyl group blocks one face of carbonyl | Dictates enantioselectivity through steric bias |

| Intramolecular Hydride Transfer | Hydride moves within organized complex | Minimizes competing pathways and enhances selectivity |

A critical competing pathway that can compromise enantioselectivity involves dehydroboration of Alpine-Borane to generate 9-BBN, which subsequently reduces aldehydes through a non-chiral pathway [3]. This side reaction becomes particularly significant for sterically hindered substrates such as 2,6-disubstituted benzaldehydes, where the primary selective pathway is slowed considerably. The dehydroboration pathway exhibits a large positive volume of activation, explaining why applying high static pressures or excluding solvent can improve selectivity in challenging cases [3].

Figure 1: Reaction Pathways for Alpine-Borane Reduction of d-Benzaldehydes

Substrate Scope and Structure-Reactivity Relationships

Optimal Substrates and Electronic Effects

The stereoselectivity of Alpine-Borane reductions exhibits a strong dependence on substrate structure, with the highest enantioselectivities observed for benzaldehydes containing moderate para-substituents [3]. The remarkable selectivity approaching 100% ee in these cases arises from the extreme size disparity of groups on either side of the carbonyl plane in the transition state [3]. Research has demonstrated that electronic effects play a secondary role to steric factors in determining enantioselectivity, though they can influence reaction rates significantly.

Studies utilizing quantitative 13C NMR methodology to assess relative reactivity of variably substituted benzaldehydes have revealed a strong correlation (R² = 0.94) between computed relative rates from density functional calculations and experimentally determined relative rates [3]. This correlation validates the computational models and provides a predictive framework for anticipating reactivity of novel substrates. The methodology relies on simultaneous competition reactions where multiple substituted benzaldehydes compete for a limited amount of (R)-Alpine-Borane, with reaction progress monitored through distinct methyl resonances in the 13C NMR spectrum [3].

Steric Limitations and Ortho-Effects

The most significant limitation in the substrate scope for Alpine-Borane reductions emerges with ortho-substituted benzaldehydes, particularly those with 2,6-disubstitution patterns [3]. Experimental data indicates that these sterically congested substrates undergo reduction with dramatically compromised enantioselectivity due to the increasing contribution of the non-selective pathway via 9-BBN [3].

Table: Enantioselectivity of Alpine-Borane Reduction by Benzaldehyde Substitution Pattern

| Substitution Pattern | Representative Example | Enantiomeric Excess (% ee) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Para-Substituted | 4-tert-Butyl | 97.84% ± 0.18% | 91.7 ± 7.0 |

| Moderate Ortho-Substituted | 2,3-Dimethyl | 97.45% ± 0.77% | 77.6 ± 9.5 |

| Single Ortho-Substituted | 2,4-Dimethyl | 95.14% ± 0.09% | 40.2 ± 0.7 |

| 2,6-Disubstituted | 2,6-Dimethyl | 75.40% ± 1.14% | 7.1 ± 0.3 |

| Highly Hindered | 2,4,6-Trimethyl | Significantly reduced* | Significantly reduced* |

Note: Exact values not provided in source material but described as "significantly less than 95% ee" [3].

The attenuated selectivity observed with 2,6-disubstituted benzaldehydes stems from several interrelated factors:

- Slowed selective pathway due to steric hindrance in the coordinated transition state

- Enhanced dehydroboration of Alpine-Borane relative to the direct reduction pathway

- Competitive non-selective reduction by 9-BBN generated in situ

- Distorted carbonyl geometry that disrupts optimal approach in the chiral pocket

For drug development professionals, these structure-reactivity relationships provide crucial guidance for substrate design. When working with highly hindered benzaldehydes, alternative strategies such as applied pressure conditions or solvent-free reactions may improve outcomes, as these conditions suppress the dehydroboration pathway [3].

Experimental Protocols

Standard Reduction Procedure for d-Benzaldehydes

Materials and Equipment:

- Anhydrous tetrahydrofuran (THF) or dichloromethane

- (R)- or (S)-Alpine-Borane (1.0 M solution in THF, commercial source)

- d-Benzaldehyde substrate

- Argon or nitrogen atmosphere

- Standard Schlenk line or glove box

- 3 M HCl solution

- Diethyl ether or ethyl acetate for extraction

- Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In an oven-dried round-bottom flask under inert atmosphere, dissolve the d-benzaldehyde substrate (1.0 mmol) in anhydrous THF (5 mL).

Reagent Addition: Cool the solution to 0°C and slowly add Alpine-Borane solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe with stirring.

Reaction Monitoring: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

Workup: Carefully quench the reaction by adding 3 M HCl (2 mL) with stirring for 30 minutes.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 10 mL). Combine the organic layers and wash with brine (10 mL).

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure benzylic alcohol.

Technical Notes:

- Maintain strict anhydrous conditions throughout the procedure to prevent reagent decomposition

- Use freshly distilled solvent to eliminate moisture

- For volatile substrates, use higher boiling solvents like toluene

- The reaction progress can be monitored by the disappearance of the carbonyl stretch in IR spectroscopy (~1700 cm⁻¹)